molecular formula C8H18Cl2N2 B1525189 1,3'-Bipyrrolidine dihydrochloride CAS No. 957540-36-2

1,3'-Bipyrrolidine dihydrochloride

Cat. No. B1525189
M. Wt: 213.15 g/mol
InChI Key: BLXKBIQXWILCIT-UHFFFAOYSA-N
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Description

“1,3’-Bipyrrolidine dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2. It has a molecular weight of 213.15 . It is a solid substance that should be stored in a dry, room temperature environment .


Molecular Structure Analysis

The InChI code for “1,3’-Bipyrrolidine dihydrochloride” is 1S/C8H16N2.2ClH/c1-2-6-10 (5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H .


Physical And Chemical Properties Analysis

“1,3’-Bipyrrolidine dihydrochloride” is a solid substance . It should be stored in a dry, room temperature environment .

Scientific Research Applications

Chemical Synthesis and Material Science

Research indicates that pyrrolidine derivatives play a crucial role in chemical synthesis and material science. For instance, the study on the practical resolution of 3-aminopyrrolidine via diastereomeric salt formation highlights the significance of pyrrolidine derivatives in the synthesis of chiral pharmaceuticals, showcasing their versatility and importance in industrial-scale production Sakurai, Yuzawa, & Sakai, 2008.

Additionally, the development of new bi-SO3H ionic liquids based on 2,2′-bipyridine as novel catalysts for the synthesis of various xanthene derivatives underlines the role of pyrrolidine structures in catalyzing chemical reactions, offering advantages such as easy preparation, mild reaction conditions, and high yields Shirini, Abedini, Seddighi, Jolodar, Safarpoor, Langroodi, Zamani, 2014.

Photophysical and Magnetic Properties

Pyrrolidine derivatives are also explored for their photophysical and magnetic properties. The investigation of photophysical effects of metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III) sheds light on their potential applications in luminescence and the development of light-emitting materials Sprouse, King, Spellane, Watts, 1984.

Furthermore, the synthesis and characterization of anionic host coordination polymers based on azoxybenzene carboxylate demonstrate the significance of pyrrolidine structures in the creation of materials with unique luminescence and magnetic properties, which could be utilized in the development of advanced optical and electronic devices Feng, Guo, Chen, Wang, Yue, Chen, Ng, Liu, Ma, Wang, 2017.

Safety And Hazards

The safety information available indicates that “1,3’-Bipyrrolidine dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKBIQXWILCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3'-Bipyrrolidine dihydrochloride

CAS RN

957540-36-2
Record name 1,3'-Bipyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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